1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol
Description
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol is a sulfonamide derivative featuring a pyrrolidin-3-ol core substituted with a 4-iodophenylsulfonyl group. This compound belongs to a broader class of sulfonylated pyrrolidine derivatives, which are explored for diverse biological activities, including antiviral, anticancer, and receptor modulation .
Properties
Molecular Formula |
C10H12INO3S |
|---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2 |
InChI Key |
QCKWBZLJUQZKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Iodination: The iodophenyl group is introduced through iodination reactions, typically using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired transformation .
Scientific Research Applications
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the development of inhibitors targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can serve as a probe in biological assays to study the interactions of sulfonyl-containing molecules with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonylated Pyrrolidine Moieties
1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol (CAS 170456-83-4)
- Structure : Substituted with a 4-methylphenylsulfonyl group instead of iodine.
- Key Differences: Electronic Effects: The methyl group is electron-donating, reducing the sulfonyl group’s electrophilicity compared to the electron-withdrawing iodine.
Antiviral Pyrrolidine Derivatives ()
- Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Structure : Lacks the sulfonyl group but shares the pyrrolidin-3-ol core.
- Activity : Demonstrates antiviral properties, though specific targets are unspecified.
- Comparison : The absence of the sulfonyl group in these compounds suggests that the sulfonamide moiety in 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol may confer distinct pharmacokinetic or target-binding profiles .
Compounds with 4-Iodophenyl Substituents
Pyrazolone Derivatives ()
- Example : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structure : Features a 4-iodophenyl group linked to a pyrimidine-thione scaffold.
- Activity : Exhibits anticancer activity against MCF7 breast cancer cells (IC50 = 30.68–60.72 µM), outperforming doxorubicin (IC50 = 71.8 µM).
- Comparison : The iodine atom likely enhances DNA intercalation or receptor affinity, suggesting that this compound could similarly leverage iodine for targeted activity .
AM251 ()
- Structure : A pyrazole-3-carboxamide with a 4-iodophenyl group.
- Activity: Acts as a cannabinoid receptor type-1 (CB1) inverse agonist (IC50 = 1 µM).
- Comparison : The iodine in AM251 contributes to high receptor affinity, implying that the 4-iodophenylsulfonyl group in the target compound may also play a role in modulating receptor interactions .
Sulfonated Heterocycles ( and )
- Example : 4-Aroyl-3-(3’-aryl-5’-phenylisoxazol-4’-ylsulfonyl)-1H-pyrrole
- Synthesis : Prepared via xylene reflux with chloranil, highlighting the thermal stability of sulfonylated heterocycles.
- Comparison : The sulfonyl group in these compounds enhances structural rigidity, which may stabilize this compound in biological environments .
Physicochemical and Pharmacokinetic Considerations
Substituent Effects on Properties
| Compound | Substituent | logP (Predicted) | Solubility | Key Feature |
|---|---|---|---|---|
| This compound | 4-Iodophenylsulfonyl | ~3.5 (High) | Low | High lipophilicity, potential CNS penetration |
| 1-(4-Methylphenyl)sulfonylpyrrolidin-3-ol | 4-Methylphenylsulfonyl | ~2.1 (Moderate) | Moderate | Improved solubility vs. iodine analog |
| AM251 | 4-Iodophenyl pyrazole | ~4.0 | Very Low | Optimized for CB1 receptor binding |
Structure–Activity Relationships (SAR)
- Iodine vs.
- Sulfonyl Group : Introduces hydrogen-bond acceptor sites, improving interactions with serine or threonine residues in enzymes.
- Pyrrolidin-3-ol Core : The hydroxyl group enables hydrogen bonding, while the pyrrolidine ring offers conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
